molecular formula C10H11BrF2N2 B1411671 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine CAS No. 1779133-48-0

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine

Cat. No.: B1411671
CAS No.: 1779133-48-0
M. Wt: 277.11 g/mol
InChI Key: WQGKQPAYNUUUPM-UHFFFAOYSA-N
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Description

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine: is a chemical compound with the molecular formula C10H10BrF2N2 It is a pyridine derivative that contains a bromine atom at the second position and a 4,4-difluoropiperidin-1-yl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and 4,4-difluoropiperidine.

    Nucleophilic Substitution: The 4,4-difluoropiperidine is reacted with 2-bromopyridine under nucleophilic substitution conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) and in the presence of a base.

    Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions. These reactions are usually performed under inert atmosphere conditions (e.g., nitrogen or argon) and at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with potential therapeutic benefits.

    Chemical Biology: Researchers use this compound to study biological processes and molecular interactions. It can serve as a probe or ligand in various biochemical assays.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and difluoropiperidinyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoropyridine: This compound is similar in structure but contains a fluorine atom instead of the 4,4-difluoropiperidinyl group.

    2-Bromo-4-(4,4-difluoropiperidin-1-yl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.

    2-Bromo-6-(4,4-difluoropiperidin-1-ylmethyl)-pyridine: This compound has a methyl group attached to the piperidine ring.

Uniqueness

2-Bromo-6-(4,4-difluoropiperidin-1-yl)pyridine is unique due to the presence of both the bromine atom and the 4,4-difluoropiperidinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-6-(4,4-difluoropiperidin-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF2N2/c11-8-2-1-3-9(14-8)15-6-4-10(12,13)5-7-15/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGKQPAYNUUUPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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